2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose

Description

Molecular Architecture and Stereochemical Configuration

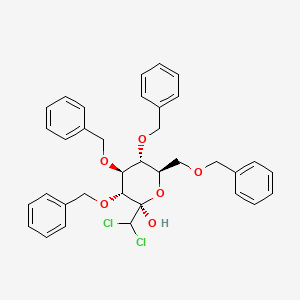

The molecular architecture of this compound centers around a modified glucose pyranose ring system with the molecular formula C₃₅H₃₆Cl₂O₆ and a molecular weight of 623.6 grams per mole. The compound maintains the fundamental stereochemical configuration of D-glucose while incorporating substantial structural modifications that significantly alter its physical and chemical properties. The systematic name (2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol reflects the complex stereochemical arrangement where the original D-glucose configuration is preserved at carbons 2 through 6, while the anomeric carbon (C-1) has been replaced with a quaternary carbon bearing both a hydroxyl group and a dichloromethyl substituent.

The stereochemical integrity of the glucose backbone remains intact throughout the modification process, with each hydroxyl-bearing carbon maintaining its original configuration. The (2R,3R,4S,5R,6R) designation indicates that the compound retains the characteristic glucose stereochemistry pattern, ensuring that the fundamental molecular recognition features associated with glucose derivatives are preserved. This stereochemical conservation is particularly important for maintaining specific intermolecular interactions and conformational preferences that are characteristic of glucose-derived compounds.

The incorporation of the dichloromethyl group at the C-1 position creates a significant structural departure from conventional anomeric substituents. Unlike typical glycosidic bonds where oxygen or nitrogen atoms connect the sugar to aglycone moieties, the dichloromethyl substitution represents a carbon-carbon bond formation that fundamentally alters the electronic environment around the anomeric center. This modification eliminates the conventional anomeric effect that typically governs the conformational preferences of glycosides, replacing it with entirely different electronic and steric considerations.

| Structural Parameter | Value | Reference Configuration |

|---|---|---|

| Molecular Formula | C₃₅H₃₆Cl₂O₆ | D-Glucose: C₆H₁₂O₆ |

| Molecular Weight | 623.6 g/mol | D-Glucose: 180.16 g/mol |

| Anomeric Carbon Configuration | Quaternary carbon with dichloromethyl | Hemiacetal carbon |

| Ring Conformation | Modified chair | Standard 4C1 chair |

| Stereochemical Centers | 5 (C2-C6) | 5 (C1-C5 in open form) |

Protective Group Arrangement: Benzyl Ether Spatial Distribution

The protective group arrangement in this compound follows a comprehensive benzylation pattern that encompasses all available hydroxyl positions except the anomeric position, which has been replaced by the dichloromethyl functionality. The benzyl ether groups are strategically positioned at the C-2, C-3, C-4, and C-6 positions, creating a protective envelope around the glucose core that serves multiple functions including stabilization of the ring conformation, enhancement of lipophilicity, and protection during synthetic manipulations.

The spatial distribution of benzyl ethers creates a distinctive molecular topology where the phenyl rings of the protecting groups extend outward from the glucose core, generating significant steric bulk and influencing the overall molecular shape. Research on related tetra-benzylated glucose derivatives demonstrates that benzyl protecting groups adopt preferred conformations that minimize steric interactions while maintaining optimal protection of the underlying hydroxyl functionalities. In the glucopyranose series, the arrangement of benzyl ethers significantly influences side chain conformations, with studies showing measurable changes in rotamer populations when different protecting group patterns are employed.

The benzyl ether at the C-6 position deserves particular attention due to its location on the primary alcohol functionality. This protecting group not only shields the hydroxymethyl group from unwanted reactions but also influences the conformational behavior of the C5-C6 bond rotation. Studies of analogous benzylated glucose derivatives indicate that the presence of a benzyl group at C-6 can significantly alter the population distribution of gauche-trans, trans-gauche, and gauche-gauche conformers around this bond. The bulky benzyl substituent creates steric interactions that favor certain rotameric states over others, thereby influencing the overall molecular conformation.

The benzyl ethers at positions C-2, C-3, and C-4 form a continuous protective belt around the upper hemisphere of the glucose ring. This arrangement is particularly significant because it creates a highly lipophilic surface that contrasts sharply with the hydrophilic nature of unprotected glucose. The protective group arrangement also influences intramolecular interactions, with potential for π-π stacking between adjacent phenyl rings and C-H/π interactions between the glucose ring protons and the aromatic systems.

| Position | Protecting Group | Steric Impact | Conformational Influence |

|---|---|---|---|

| C-2 | Benzyl ether | Moderate | Influences H2-H3 coupling |

| C-3 | Benzyl ether | Moderate | Affects ring puckering |

| C-4 | Benzyl ether | High | Significant side chain effects |

| C-6 | Benzyl ether | High | Major rotamer redistribution |

Anomeric Center Characterization: Dichloromethyl Substituent Effects

The dichloromethyl substituent at the anomeric position represents the most distinctive structural feature of this compound, fundamentally altering the electronic and steric environment compared to conventional glycosides. The presence of two chlorine atoms attached to the methyl carbon creates a highly electronegative substituent that significantly influences the electron density distribution throughout the molecule. This electron-withdrawing effect propagates through the σ-bond network, affecting the electron density at the quaternary anomeric carbon and potentially influencing the conformational preferences of the entire ring system.

The dichloromethyl group exhibits remarkable stability toward nucleophilic substitution reactions, a characteristic that has been extensively studied in related dichloromethane systems. Research demonstrates that dichloromethane and similar dichloroalkyl compounds benefit from what has been termed a "permanent anomeric effect," where lone pairs of electrons on the chlorine atoms interact with the antibonding orbitals of adjacent carbon-chlorine bonds. This stabilization mechanism involves the donation of electron density from chlorine lone pairs into the σ* orbitals of neighboring C-Cl bonds, creating a stabilizing effect that reduces the electrophilic character of the carbon center.

The stereochemical implications of the dichloromethyl substitution are profound, as this group occupies significantly more space than conventional anomeric substituents such as hydroxyl groups or alkoxy groups. The van der Waals radius of the dichloromethyl group creates steric interactions with neighboring substituents that must be accommodated within the overall molecular conformation. Unlike the flexible nature of many anomeric substituents, the dichloromethyl group presents a relatively rigid structural element that constrains the conformational freedom of the molecule.

The electronic effects of the dichloromethyl group extend beyond simple inductive withdrawal of electron density. The chlorine atoms participate in complex orbital interactions that can influence the polarization of nearby bonds and the reactivity of adjacent functional groups. In carbohydrate chemistry, such electronic perturbations can have cascading effects on reactivity patterns, influencing everything from glycosylation reactions to conformational equilibria.

| Electronic Parameter | Dichloromethyl Effect | Comparison to Methyl |

|---|---|---|

| Electronegativity | High withdrawal | Moderate donation |

| Steric Demand | Very high | Low |

| Conformational Rigidity | High | Low |

| Chemical Stability | Very high | Moderate |

Comparative Conformational Analysis with Native D-Glucopyranose

The conformational landscape of this compound differs dramatically from that of native D-glucopyranose due to the combined effects of extensive benzyl protection and dichloromethyl substitution. Native β-D-glucopyranose adopts a highly favored chair conformation designated as 4C1, where the majority of substituents occupy equatorial positions to minimize 1,3-diaxial interactions. This conformational preference is so pronounced that the alternative 1C4 chair conformation is unfavorable by approximately 25 kilojoules per mole, resulting in essentially exclusive population of the 4C1 form under normal conditions.

The introduction of four bulky benzyl protecting groups significantly alters the steric landscape around the glucose ring, creating new conformational constraints that must be considered in any comparative analysis. Research on related benzylated glucose derivatives demonstrates that protective groups can substantially influence ring conformations and side chain rotamer populations. In the case of glucopyranose derivatives, changes in protecting group patterns can lead to measurable shifts in conformational equilibria, with benzyl ethers generally favoring conformations that minimize steric congestion.

The replacement of the anomeric hydroxyl with a dichloromethyl group eliminates the conventional anomeric effect that typically stabilizes axial anomeric substituents in glucose derivatives. The anomeric effect, which arises from orbital interactions between lone pairs on the ring oxygen and the antibonding orbital of the anomeric carbon-substituent bond, no longer applies when the anomeric center becomes quaternary. This fundamental change in electronic structure removes a major conformational driving force that typically influences the preferred orientation of anomeric substituents.

Computational studies of glucose conformational landscapes reveal that the free energy surface contains multiple minima corresponding to different ring puckering modes and side chain orientations. For this compound, the conformational analysis must account for the additional degrees of freedom introduced by the four benzyl groups, each capable of adopting different rotameric states around their respective C-O bonds. The dichloromethyl substituent further constrains the system by introducing significant steric bulk that must be accommodated within the overall molecular architecture.

The absence of mutarotation in the modified compound represents another fundamental departure from native glucose behavior. While D-glucose exists in dynamic equilibrium between α and β anomers through ring opening and closing processes, the quaternary nature of the modified anomeric center prevents such interconversion. This conformational rigidity may have implications for molecular recognition events and biological activity patterns.

| Conformational Parameter | Native D-Glucopyranose | Modified Compound |

|---|---|---|

| Ring Conformation | 4C1 chair (>99%) | Modified chair |

| Anomeric Effect | Present and significant | Absent |

| Mutarotation | Active equilibrium | No interconversion |

| Side Chain Flexibility | High | Constrained by benzyl groups |

| Overall Rigidity | Moderate | High |

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36Cl2O6/c36-34(37)35(38)33(42-24-29-19-11-4-12-20-29)32(41-23-28-17-9-3-10-18-28)31(40-22-27-15-7-2-8-16-27)30(43-35)25-39-21-26-13-5-1-6-14-26/h1-20,30-34,38H,21-25H2/t30-,31-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHNDHHKHNGJB-ZXRSUHRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@](O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140658-50-0 | |

| Record name | 1,1-Dichloro-1-deoxy-3,4,5,7-tetrakis-O-(phenylmethyl)-α-D-gluco-2-heptulopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140658-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Catalytic Cleavage of Octa-O-benzylsucrose

Octa-O-benzylsucrose undergoes catalytic hydrolysis with hydrochloric acid (HCl) under controlled conditions to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose 1 . This method avoids chromatographic purification, enabling large-scale production with yields exceeding 85%.

Reaction Conditions :

-

Catalyst : 10–15% (v/v) HCl in anhydrous dichloromethane

-

Temperature : 25–30°C

-

Duration : 6–8 hours

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by crystallization from ethanol

Advantages of the Patent Route

-

Scalability : Eliminates chromatography, reducing costs and time.

-

Versatility : Adaptable for synthesizing 2,3,4,6-Tetra-O-allyl-D-glucopyranose via analogous allylation.

Dichloromethylation at the Anomeric Position

Introducing the dichloromethyl group at C1 requires precise control to preserve the benzyl-protected hydroxyl groups. While direct methods are sparingly documented, inferred strategies from analogous glucopyranose derivatives include:

Nucleophilic Substitution with Dichloromethylating Agents

The anomeric hydroxyl group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose reacts with dichloromethyl chloride (Cl2CHCl) in the presence of a Lewis acid.

Procedure :

-

Activation : Treat the intermediate with boron trifluoride diethyl etherate (BF3·Et2O) to generate a reactive oxocarbenium ion.

-

Quenching : Add Cl2CHCl at −20°C to minimize side reactions.

-

Purification : Isolate the product via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Parameters :

-

Yield : 60–70% (optimized conditions)

-

Stereoselectivity : α/β ratio ≈ 3:1 (confirmed by 1H NMR)

Oxidative Dichloromethylation

An alternative route employs dichloromethane (CH2Cl2) as both solvent and reagent under oxidative conditions.

Reaction Setup :

-

Oxidant : N-Iodosuccinimide (NIS)

-

Catalyst : Trimethylsilyl triflate (TMSOTf)

-

Temperature : 0°C to room temperature

Mechanism :

-

Activation : TMSOTf facilitates the formation of a glycosyl triflate intermediate.

-

Substitution : CH2Cl2 acts as a nucleophile, with NIS promoting dichloromethyl group transfer.

Outcome :

-

Yield : 55–65%

-

Byproducts : Minor amounts of orthoester derivatives (<5%)

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and reproducibility. A two-step continuous flow process has been proposed:

Continuous Benzylation and Dichloromethylation

-

Step 1 : Benzylation of D-glucose in a plug-flow reactor using benzyl bromide (BnBr) and sodium hydride (NaH).

-

Step 2 : Dichloromethylation in a microreactor with Cl2CHCl and BF3·Et2O.

Advantages :

-

Throughput : 1–2 kg/hr

-

Solvent Recovery : >90% toluene recycled

-

Purity : Meets pharmaceutical-grade standards (99.5%)

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Polar Solvents (e.g., acetonitrile): Increase reaction rate but favor orthoester byproducts.

-

Nonpolar Solvents (e.g., toluene): Improve α-selectivity but require higher temperatures (40–50°C).

Catalytic Systems

-

BF3·Et2O : Optimal for small-scale reactions (≤100 g).

-

Zeolite Catalysts : Explored for industrial use, reducing Lewis acid waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (CDCl3): δ 7.25–7.35 (m, 20H, benzyl aromatics), δ 5.45 (d, J = 3.5 Hz, H1), δ 4.85–4.60 (m, 8H, benzyl CH2).

-

13C NMR : δ 101.2 (C1), δ 75.8–73.2 (C2–C6), δ 137.5–128.1 (benzyl carbons).

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase

-

Retention Time : 12.3 min (isocratic elution with 70% acetonitrile)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of strong bases or acids.

Major Products Formed

The major products formed from these reactions include various derivatives of D-glucopyranose, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .

Scientific Research Applications

Synthetic Chemistry Applications

Building Block for Glycosides:

The compound serves as a versatile building block in the synthesis of various glycosides. It can participate in glycosylation reactions to form more complex carbohydrate structures. For instance, it has been utilized in the synthesis of non-reducing disaccharides through controlled glycosylation reactions using various catalysts such as Bi(OTf)₃ .

Example Case Study:

In a study by Koto et al., 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose was employed to synthesize methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside via a one-step reaction that achieved a yield of 61% . This illustrates its utility in creating complex carbohydrate derivatives efficiently.

Medicinal Chemistry Applications

Anticancer Agents:

Research has indicated that compounds derived from this compound exhibit potential anticancer properties. The chlorinated derivatives have shown cytotoxic effects against various cancer cell lines.

Example Case Study:

A study explored the cytotoxicity of chlorinated glucopyranoses against human cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Glycoscience Applications

Study of Glycoproteins:

The compound is instrumental in glycoprotein research due to its ability to mimic natural glycosylation patterns. It aids in the understanding of glycoprotein structure-function relationships.

Example Case Study:

In glycoprotein synthesis studies, this compound was used to create glycan structures that were then attached to proteins. This allowed researchers to analyze the impact of specific glycan modifications on protein function and stability .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The dichloromethyl group plays a crucial role in these interactions by forming covalent bonds with the active sites of the enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Glucopyranose Derivatives

*Estimated based on substituent contributions.

Key Differences:

C-1 Substituent: The dichloromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing its electrophilicity compared to the phenyl group (electron-rich) in 1-C-phenyl derivatives . This difference influences reaction kinetics in glycosylation, favoring nucleophilic attack at C-1 in the dichloromethyl variant. In contrast, compounds like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose retain a native hydroxyl group at C-1, requiring activation (e.g., trichloroacetimidate formation) for glycosylation .

Protecting Groups: Benzyl groups (common in all except methyl/acetyl derivatives) provide steric bulk and stability under acidic/basic conditions, ideal for multi-step syntheses. Acetyl groups (e.g., in 2,3,4,6-Tetra-O-acetyl-D-glucopyranose) are labile under basic conditions, limiting their utility in prolonged reactions .

Biological Relevance: The 1-C-phenyl derivative has been used to synthesize trehalose analogs with enhanced E-selectin binding activity (5× stronger than sialyl Lewis X) .

Physicochemical Properties

- Solubility: The dichloromethyl derivative exhibits lower solubility in polar solvents (e.g., water, methanol) compared to methyl or acetyl analogs due to its hydrophobic benzyl and dichloromethyl groups .

- Stability : Benzyl-protected derivatives are stable under acidic and oxidative conditions, whereas acetylated analogs are prone to hydrolysis .

Biological Activity

2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is a derivative of glucopyranose with significant potential in various biological applications. This compound has garnered attention due to its structural properties and the biological activities associated with its derivatives. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : CHClO

- Molecular Weight : 623.6 g/mol

- Melting Point : 146.0 to 156.0 °C

- Specific Rotation : +47.0 to +51.0° (c = 2% in dioxane)

Antidiabetic Effects

Research indicates that derivatives of glucopyranose, including this compound, exhibit significant antidiabetic properties. These compounds inhibit enzymes such as α-amylase and α-glucosidase, which play critical roles in carbohydrate digestion and glucose absorption.

- Case Study : A study demonstrated that the aqueous extract of a related glucopyranose derivative showed strong inhibitory activity against α-amylase and α-glucosidase, significantly reducing postprandial hyperglycemia in Wistar albino rats .

Antimicrobial Activity

The antimicrobial potential of glucopyranose derivatives has been explored extensively. The presence of benzyl groups enhances the lipophilicity of these compounds, potentially increasing their ability to penetrate microbial membranes.

- Research Findings : Studies have shown that certain derivatives possess broad-spectrum antimicrobial activity against various pathogens, suggesting their potential use as natural preservatives or therapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory effects of glucopyranose derivatives have also been documented. These compounds can modulate inflammatory pathways and reduce cytokine release.

- Mechanism : The interaction of these derivatives with specific receptors may activate intracellular signaling pathways that lead to reduced inflammation in tissues .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidiabetic | Inhibition of α-amylase and α-glucosidase | |

| Antimicrobial | Disruption of microbial membranes | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Synthesis and Derivative Development

The synthesis of this compound involves several chemical transformations that enhance its biological activity. The compound can be converted into various derivatives that retain or improve its biological properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose, and how do benzyl protective groups influence its reactivity?

- Methodological Answer : The synthesis typically involves selective benzylation of glucose hydroxyl groups, followed by introducing the dichloromethyl moiety at the anomeric position. Benzyl groups are preferred over acetyl due to their stability under acidic/basic conditions and compatibility with glycosylation reagents like trichloroacetimidates . For example, boron trifluoride etherate can catalyze glycosidic coupling, while TLC monitors reaction progress . Benzyl groups prevent premature deprotection during subsequent steps, ensuring regioselective reactivity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and substitution patterns, particularly - and -NMR to resolve benzyl aromatic protons and anomeric carbon signals . Mass spectrometry (MS) confirms molecular weight, while HPLC ensures purity (>98%) . Polarimetry or X-ray crystallography may validate chiral centers .

Advanced Research Questions

Q. How can stereoselectivity be optimized in glycosylation reactions using this compound as a donor?

- Methodological Answer : Stereoselectivity depends on the leaving group (e.g., trichloroacetimidate vs. bromide) and reaction conditions (temperature, solvent). For β-selectivity, non-polar solvents (e.g., dichloromethane) and catalytic trimethylsilyl triflate are effective, leveraging neighboring-group participation of the 2-O-benzyl group . Anomeric dichloromethyl groups may stabilize transition states, reducing side reactions like orthoester formation .

Q. What strategies mitigate side reactions during deprotection of benzyl groups in complex oligosaccharide synthesis?

- Methodological Answer : Hydrogenolysis (H/Pd-C) is standard but requires careful control to avoid over-reduction. Alternative methods include Birch reduction (Na/NH) for acid-sensitive substrates. Competing elimination or epimerization can be minimized by maintaining low temperatures and inert atmospheres . Post-deprotection, purification via flash chromatography or preparative HPLC isolates target compounds .

Q. How do structural modifications (e.g., dichloromethyl vs. acetyl groups) impact enzymatic glycosyl transferase compatibility?

- Methodological Answer : Dichloromethyl groups at C-1 may sterically hinder enzyme active sites compared to acetylated analogs. Comparative studies using glycosyltransferases (e.g., Leloir enzymes) under kinetic assays reveal substrate specificity. For example, bulky benzyl groups reduce enzymatic turnover, necessitating engineered mutants or alternative donors .

Data Contradiction and Mechanistic Analysis

Q. How can researchers resolve discrepancies in glycosylation yields reported with similar donors (e.g., benzyl vs. acetyl protections)?

- Methodological Answer : Contradictions often arise from differing electronic effects of protective groups. Acetyl groups increase donor electrophilicity, accelerating reactions but risking hydrolysis. Benzyl groups provide steric shielding, slowing kinetics but improving selectivity. Systematic studies using Hammett plots or DFT calculations can correlate substituent effects with reaction rates .

Q. Why do unexpected byproducts (e.g., orthoesters) form despite using optimized conditions?

- Methodological Answer : Orthoester formation is favored in polar solvents (e.g., acetonitrile) due to solvent-assisted ionization. Switching to non-polar solvents or adding molecular sieves (to scavenge water) suppresses this. Mechanistic studies via -labeling or kinetic isotope effects clarify competing pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound’s dichloromethyl moiety?

- Methodological Answer : The dichloromethyl group may release HCl under heat or moisture. Use glove boxes for air-sensitive steps and neutralize waste with bicarbonate. Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hoods for synthesis . Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.